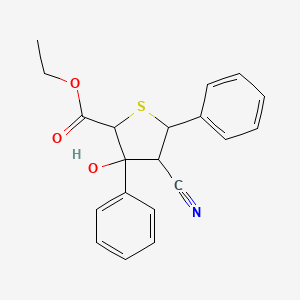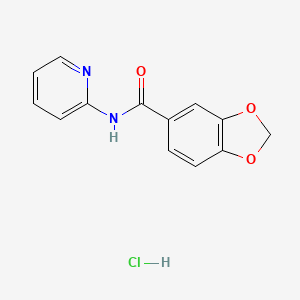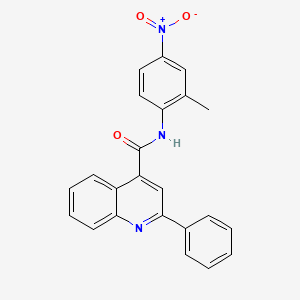
ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiopentonate derivative and has a molecular formula of C24H19NO3S.
Mecanismo De Acción
The mechanism of action of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is not fully understood. However, it is believed that the compound inhibits viral replication by interfering with the viral reverse transcriptase enzyme. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has been shown to have low toxicity in vitro. The compound has been found to be stable in the presence of human serum and has a long half-life. The compound has also been shown to have good solubility in water and organic solvents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate in lab experiments is its low toxicity and stability. The compound can be used at higher concentrations without causing harm to the cells. However, one of the limitations of using the compound is its high cost of synthesis. The compound is not readily available and requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for research on ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate. One direction is to investigate the compound's potential as an antiviral and anticancer agent in vivo. Studies can be conducted to determine the compound's pharmacokinetics and toxicity in animal models. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis method can be optimized to reduce the cost of production and increase the yield of the compound.
Conclusion:
In conclusion, ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound with potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties and has shown promising results in vitro. The compound's low toxicity and stability make it a suitable candidate for lab experiments. However, further research is needed to fully understand the compound's mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate involves the reaction of thiophenol with ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-oxopentonate in the presence of a base. The reaction yields ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses in vitro. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-24-19(22)18-20(23,15-11-7-4-8-12-15)16(13-21)17(25-18)14-9-5-3-6-10-14/h3-12,16-18,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSFVJGPUMQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(S1)C2=CC=CC=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)

![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)
